molecular formula C18H20N4O2S B2571889 8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374543-05-2

8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2571889
CAS No.: 374543-05-2
M. Wt: 356.44
InChI Key: UWQRIMMXDLNIIK-UHFFFAOYSA-N
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Description

8-(Benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that belongs to the class of purine derivatives. This class is notable for its role in biochemistry, particularly as components of nucleic acids. The specific structure of this compound suggests it may have unique interactions and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of a suitable purine precursor, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The methyl and allyl groups are then introduced through alkylation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency. Careful control of reaction temperatures, solvents, and catalysts is essential to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxides or sulfones.

  • Reduction: Targeting specific functional groups like the sulfenyl group.

  • Substitution: Particularly at the benzylsulfanyl moiety.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often use halogenated compounds under catalytic conditions.

Major Products Formed

Major products from these reactions include oxidized derivatives (sulfoxides, sulfones) and reduced forms (thiols). The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

8-(Benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used in various scientific fields:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Medicine: : Investigated for potential therapeutic properties, including antiviral and anticancer activities.

  • Industry: : Used in material sciences for the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Includes enzymes and receptors that are crucial in biochemical pathways.

  • Pathways Involved: : The compound may affect signal transduction pathways, enzymatic activity, and other cellular processes.

Comparison with Similar Compounds

Compared to other purine derivatives:

  • 8-mercapto-1,3-dimethylxanthine: : Similar structure but lacks the benzylsulfanyl group.

  • 8-chloro-1,3-dimethylxanthine: : Substitutes chlorine for the benzylsulfanyl group, leading to different chemical properties.

  • Caffeine: : A well-known stimulant with a purine base but different functional groups.

The unique benzylsulfanyl group in 8-(benzylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides distinct chemical and biological properties, setting it apart from these and other related compounds.

Properties

IUPAC Name

8-benzylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12(2)10-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQRIMMXDLNIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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